molecular formula C12H12BrClO B8652584 2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone CAS No. 106081-78-1

2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone

Cat. No.: B8652584
CAS No.: 106081-78-1
M. Wt: 287.58 g/mol
InChI Key: YPEWWCINWMJFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[1-(4-Chlorophenyl)cyclobutyl]ethanone is a useful research compound. Its molecular formula is C12H12BrClO and its molecular weight is 287.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

106081-78-1

Molecular Formula

C12H12BrClO

Molecular Weight

287.58 g/mol

IUPAC Name

2-bromo-1-[1-(4-chlorophenyl)cyclobutyl]ethanone

InChI

InChI=1S/C12H12BrClO/c13-8-11(15)12(6-1-7-12)9-2-4-10(14)5-3-9/h2-5H,1,6-8H2

InChI Key

YPEWWCINWMJFRK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Cl)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of bromine (35 ml) in chloroform (150 ml) was added dropwise over 3 hours to a stirred mixture of 1-[1-(4-chlorophenyl)cyclobutyl]ethanone (150 g), chloroform (50 ml) and methanol (235 ml). When the addition was complete, the mixture was stirred at ambient temperature for a further 3 hours, then it was diluted with ice-cold water (750 ml). The product was extracted into dichloromethane (3×200 ml), and the combined extracts were washed with saturated aqueous sodium hydrogen carbonate solution (3×100 ml) and water (100 ml), dried (MgSO4), and the solvents removed in vacuo, to leave 2-bromo-1-[1-(4-chlorophenyl)cyclobutyl]ethanone as an oil which was used without further purification.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
750 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of bromine (8 ml) in dichloromethane (40 ml) was added at 10° C. to a solution of 1-[1-(4-chlorophenyl)cyclobutyl]ethanone (27.8 g) in methanol (30 ml). The mixture was stirred for 15 minutes and poured into a mixture of ice and water. The resulting mixture was extracted with dichloromethane. The extract was washed with water, dried and evaporated to yield an oil which was distilled (145°-160° C./1mm Hg) to give 1-[1-(4-chlorophenyl)cyclobutyl]-2-bromoethanone.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.